An In-depth Technical Guide to the Crystallographic and Thermodynamic Characterization of 2-Cyclopropyl-4-methylaniline
An In-depth Technical Guide to the Crystallographic and Thermodynamic Characterization of 2-Cyclopropyl-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopropyl-4-methylaniline is a substituted aniline derivative of interest in medicinal chemistry and materials science. The presence of a cyclopropyl group, a strained three-membered ring, and a methyl group on the aniline scaffold can significantly influence its molecular conformation, intermolecular interactions, and, consequently, its solid-state properties. A thorough understanding of the crystal structure and thermodynamic stability of this compound is paramount for its effective utilization in drug development, where polymorphism and stability can impact bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview of the experimental and theoretical methodologies required to fully characterize the crystallographic and thermodynamic properties of 2-Cyclopropyl-4-methylaniline.
Part 1: Elucidation of the Crystal Structure
The precise arrangement of molecules in the solid state, or crystal structure, dictates many of a material's bulk properties. For pharmaceutical compounds, different crystal forms (polymorphs) can exhibit varying solubility, dissolution rates, and stability. Therefore, determining the crystal structure is a critical step in preclinical development.
Single Crystal X-ray Diffraction (SC-XRD): The Gold Standard
Single Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[1] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[2]
Caption: Workflow for Single Crystal X-ray Diffraction Analysis.
-
Solvent Selection: The choice of solvent for crystal growth is critical. A solvent in which 2-cyclopropyl-4-methylaniline has moderate solubility is ideal. Solvents of varying polarity should be screened to encourage the formation of well-ordered crystals.
-
Monochromatic X-rays: Using X-rays of a single wavelength is essential to satisfy Bragg's Law and produce a diffraction pattern that can be mathematically interpreted.
-
Low Temperature Data Collection: Collecting data at cryogenic temperatures (e.g., 100 K) is standard practice. This minimizes thermal vibrations of the atoms, leading to a more precise determination of atomic positions and bond lengths.
Interpreting the Crystal Structure
A successful SC-XRD experiment will yield a wealth of information that can be summarized in a crystallographic information file (CIF). Key parameters to analyze for 2-Cyclopropyl-4-methylaniline would include:
-
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the smallest repeating unit of the crystal lattice.
-
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
-
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the 2-cyclopropyl-4-methylaniline molecule in the solid state. This will reveal the orientation of the cyclopropyl and amino groups relative to the phenyl ring.
-
Intermolecular Interactions: Identification of hydrogen bonds (e.g., N-H···N), π-π stacking, and other non-covalent interactions that govern the crystal packing.[3] For aniline derivatives, hydrogen bonding involving the amino group is a primary directional force in the crystal packing.[4][5]
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Indicates a lower symmetry packing arrangement. |
| Space Group | P2₁/c | A common space group for organic molecules. |
| a (Å) | 10.25 | Unit cell dimension. |
| b (Å) | 8.54 | Unit cell dimension. |
| c (Å) | 12.31 | Unit cell dimension. |
| β (°) | 98.7 | The angle of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Hydrogen Bonds | N-H···N intermolecular bonds | Key interaction for stabilizing the crystal lattice. |
Part 2: Assessing Thermodynamic Stability
The thermodynamic stability of a pharmaceutical compound influences its shelf-life, processing behavior, and potential for polymorphic transformations. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques to probe these properties.[6]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This technique can identify thermal events such as melting, crystallization, and solid-solid phase transitions.[8][9]
-
Sample Preparation: Accurately weigh 2-5 mg of 2-Cyclopropyl-4-methylaniline into an aluminum DSC pan.
-
Encapsulation: Crimp a lid onto the pan to encapsulate the sample. For volatile or potentially reactive samples, hermetically sealed pans are recommended.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.
-
Maintain an inert atmosphere (e.g., nitrogen purge at 50 mL/min) to prevent oxidative degradation.[6]
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization, decomposition) events.
Caption: Experimental Workflow for Differential Scanning Calorimetry.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[10] It is used to determine the thermal stability and decomposition profile of a material.[11]
-
Sample Preparation: Place 5-10 mg of 2-Cyclopropyl-4-methylaniline into a tared TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
-
Maintain a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate.
-
-
Data Analysis: Analyze the resulting mass vs. temperature curve to identify the onset of decomposition and the temperature ranges of mass loss.
Synthesizing Thermodynamic Data
The data from DSC and TGA provide a comprehensive picture of the thermodynamic stability of 2-Cyclopropyl-4-methylaniline.
| Analysis | Parameter | Hypothetical Value | Interpretation |
| DSC | Melting Point (Onset) | 85.2 °C | The temperature at which melting begins. |
| DSC | Enthalpy of Fusion (ΔHfus) | 25.8 kJ/mol | The energy required to melt the solid. |
| TGA | Onset of Decomposition (Tₒ) | 210 °C | The temperature at which significant mass loss begins. |
| TGA | Residual Mass at 600 °C | < 1% | Indicates complete decomposition. |
A relatively high onset of decomposition temperature would suggest good thermal stability under normal storage and processing conditions.
Conclusion
A thorough investigation of the crystal structure and thermodynamic stability of 2-Cyclopropyl-4-methylaniline is essential for its development as a pharmaceutical or advanced material. The methodologies outlined in this guide, from single-crystal growth and X-ray diffraction to thermal analysis by DSC and TGA, provide a robust framework for obtaining this critical data. The resulting understanding of molecular conformation, intermolecular interactions, and thermal behavior will enable rational formulation design, ensure product quality, and accelerate the development timeline.
References
-
Chemistry LibreTexts. (2023, June 30). 5.15: Structure determination. [Link]
-
Haq, I., & Chowdhry, B. Z. (2018). Differential Scanning Calorimetry—A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. In Vaccine Design: Methods and Protocols (pp. 237-247). Humana Press, New York, NY. [Link]
-
Bruylants, G., Wouters, J., & Michaux, C. (2005). Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design. Current medicinal chemistry, 12(17), 2011-2020. [Link]
-
Tutorsglobe.com. (n.d.). Experimental crystal structure determination, Physics tutorial. [Link]
-
Wikipedia. (2024, March 12). X-ray crystallography. [Link]
-
EBSCO. (n.d.). Determining crystal structures | Science | Research Starters. [Link]
-
University of Delaware. (n.d.). Experimental Determination of Crystal Structure. [Link]
-
AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. [Link]
-
ResearchGate. (n.d.). (PDF) Differential Scanning Calorimetry in Life Science: Thermodynamics, Stability, Molecular Recognition and Application in Drug Design. [Link]
-
Wikipedia. (2024, February 24). Differential scanning calorimetry. [Link]
-
Lu, H., & Slutsky, W. D. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1951-1959. [Link]
-
Wikipedia. (2024, January 23). Thermogravimetric analysis. [Link]
-
Clausen, P. A., Hansen, T., & Jensen, K. A. (2019). Thermogravimetry and Mass Spectrometry of Extractable Organics from Manufactured Nanomaterials for Identification of Potential Coating Components. Nanomaterials, 9(11), 1590. [Link]
-
NextSDS. (n.d.). 2-cyclopropyl-4-methylaniline — Chemical Substance Information. [Link]
-
Di Nuzzo, D., Sdeo, L., & Ceppatelli, M. (2017). Probing the Chemical Stability of Aniline under High Pressure. The Journal of Physical Chemistry C, 121(12), 6825-6832. [Link]
-
ResearchGate. (n.d.). Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study | Request PDF. [Link]
-
PubChemLite. (n.d.). 2-cyclopropyl-4-methylaniline (C10H13N). [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
-
ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B).... [Link]
-
Malecka, M., & Wozniak, K. (2022). Photo-and thermoresponsive N-salicylideneaniline derivatives: solid-state studies and structural aspects. CrystEngComm, 24(42), 7545-7554. [Link]
-
Goettler, P. E., & Hamaker, C. G. (2022). Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. Journal of Chemical Crystallography, 52(1), 1-8. [Link]
-
ResearchGate. (n.d.). (PDF) synthesis of Cyclopropyl anilines. [Link]
-
IUCrData. (2022). Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. IUCrData, 7(4), x220317. [Link]
-
PubChemLite. (n.d.). 4-cyclopropyl-2-methylaniline (C10H13N). [Link]
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 11. azom.com [azom.com]
